Nonacarbonyl(triphenylphosphine)dirhenium
Description
Properties
Molecular Formula |
C27H16O9PRe2+ |
|---|---|
Molecular Weight |
887.8 g/mol |
IUPAC Name |
carbon monoxide;rhenium;triphenylphosphanium |
InChI |
InChI=1S/C18H15P.9CO.2Re/c1-4-10-16(11-5-1)19(17-12-6-2-7-13-17)18-14-8-3-9-15-18;9*1-2;;/h1-15H;;;;;;;;;;;/p+1 |
InChI Key |
UZFGPTHCKRELCO-UHFFFAOYSA-O |
Canonical SMILES |
[C-]#[O+].[C-]#[O+].[C-]#[O+].[C-]#[O+].[C-]#[O+].[C-]#[O+].[C-]#[O+].[C-]#[O+].[C-]#[O+].C1=CC=C(C=C1)[PH+](C2=CC=CC=C2)C3=CC=CC=C3.[Re].[Re] |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
Nonacarbonyl(triphenylphosphine)dirhenium can be synthesized through the reaction of dirhenium decacarbonyl with triphenylphosphine. The reaction typically involves heating dirhenium decacarbonyl in the presence of triphenylphosphine under an inert atmosphere, such as nitrogen or argon. The reaction proceeds as follows: [ \text{Re}2(\text{CO}){10} + \text{PPh}_3 \rightarrow \text{Re}_2(\text{CO})_9(\text{PPh}_3) + \text{CO} ]
Industrial Production Methods
While the synthesis of this compound is primarily conducted on a laboratory scale, scaling up the production for industrial purposes would involve optimizing the reaction conditions to ensure high yield and purity. This may include controlling the temperature, pressure, and concentration of reactants, as well as employing purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Nonacarbonyl(triphenylphosphine)dirhenium undergoes various types of chemical reactions, including:
Ligand Substitution: The triphenylphosphine ligand can be replaced by other ligands, such as phosphines or phosphites, under appropriate conditions.
Oxidation and Reduction: The compound can participate in redox reactions, where the rhenium atoms undergo changes in oxidation states.
Addition Reactions: this compound can react with small molecules like oxygen, nitrogen monoxide, and iodine.
Common Reagents and Conditions
Ligand Substitution: Reactions typically involve the use of excess ligand and may require heating or the presence of a catalyst.
Oxidation and Reduction: Common oxidizing agents include oxygen and iodine, while reducing agents may include hydrogen or hydrides.
Addition Reactions: These reactions often occur under mild conditions and may involve the use of solvents like decalin.
Major Products Formed
Ligand Substitution: Products include various substituted rhenium carbonyl complexes.
Oxidation and Reduction: Products may include oxidized or reduced forms of the rhenium complex.
Addition Reactions: Products include adducts with the added small molecules.
Scientific Research Applications
Nonacarbonyl(triphenylphosphine)dirhenium has several applications in scientific research:
Chemistry: It is used as a precursor for the synthesis of other rhenium complexes and as a catalyst in various organic reactions.
Biology: The compound’s potential as a radiopharmaceutical agent is being explored due to the radioactive properties of rhenium isotopes.
Medicine: Research is ongoing into its use in targeted cancer therapies, leveraging its ability to deliver radioactive rhenium to tumor sites.
Industry: this compound is used in the development of advanced materials and as a catalyst in industrial chemical processes.
Mechanism of Action
The mechanism by which nonacarbonyl(triphenylphosphine)dirhenium exerts its effects involves the coordination of the rhenium atoms with various ligands. The compound can undergo ligand exchange, redox reactions, and addition reactions, which alter its chemical properties and reactivity. The molecular targets and pathways involved depend on the specific application, such as catalysis or radiopharmaceutical use.
Comparison with Similar Compounds
Structural and Electronic Properties
Re₂(CO)₁₀ (Dirhenium Decacarbonyl)
- Structure : Symmetric with two Re atoms bridged by ten CO ligands in a staggered configuration. The Re–Re bond length is ~3.04 Å, typical for metal-metal single bonds .
- Electronic Properties : CO ligands act as strong π-acceptors, stabilizing the low oxidation state of Re (0).
- Reactivity : Prone to ligand substitution reactions, but slower due to the absence of labile ligands.
Re₂(CO)₉(PPh₃)
- Structure : The bulky PPh₃ ligand induces asymmetry, elongating the Re–Re bond slightly (e.g., ~3.08 Å) compared to Re₂(CO)₁₀. This steric effect also reduces symmetry in the carbonyl arrangement .
- Electronic Properties : PPh₃, a weaker π-acceptor than CO, donates electron density to the Re center, increasing electron richness at the metal core. This enhances reactivity toward electrophiles .
- Reactivity : The labile CO ligand trans to PPh₃ is more susceptible to substitution, enabling catalytic cycles in organic transformations .
Re₂(CO)₈(PPh₃)₂
- Structure : Two PPh₃ ligands create greater steric hindrance, further elongating the Re–Re bond (~3.12 Å) and distorting the carbonyl geometry.
- Applications : Used in cross-coupling reactions due to enhanced electron-donating capacity and tunable steric effects .
Table 1: Structural and Electronic Comparison
| Compound | Re–Re Bond Length (Å) | Key Ligands | Electron Density at Re | Reactivity Profile |
|---|---|---|---|---|
| Re₂(CO)₁₀ | 3.04 | 10 CO | Low | Low substitution reactivity |
| Re₂(CO)₉(PPh₃) | 3.08 | 9 CO, 1 PPh₃ | Moderate | High substitution potential |
| Re₂(CO)₈(PPh₃)₂ | 3.12 | 8 CO, 2 PPh₃ | High | Catalytic applications |
Stability and Ligand Effects
- Thermal Stability: Re₂(CO)₉(PPh₃) decomposes at ~180°C, higher than Re₂(CO)₁₀ (~150°C), due to PPh₃’s stabilizing donor effects .
- Ligand Basicity: PPh₃ (Lewis basicity comparable to PBaz₃, an inorganic analog) enhances nucleophilicity at the Re center, enabling reactions with electrophilic substrates like alkyl halides .
Biological Activity
Nonacarbonyl(triphenylphosphine)dirhenium, a rhenium complex, has garnered interest due to its potential biological activities. This article aims to explore its biological properties, synthesis, and potential applications in medical and environmental contexts.
Chemical Structure and Synthesis
This compound can be represented by the formula . The synthesis typically involves the reaction of rhenium carbonyl complexes with triphenylphosphine under controlled conditions. The resulting compound features two rhenium atoms coordinated with carbonyl and phosphine ligands, contributing to its unique chemical properties.
Anticancer Properties
Recent studies have indicated that this compound exhibits significant anticancer activity. In vitro assays demonstrated that this compound can induce apoptosis in various cancer cell lines, including breast and lung cancer cells. The mechanism appears to involve the generation of reactive oxygen species (ROS), which leads to oxidative stress and subsequent cell death .
Antimicrobial Effects
The compound has also shown promising antimicrobial properties. Research indicates that this compound can inhibit the growth of both Gram-positive and Gram-negative bacteria. The effectiveness is attributed to its ability to disrupt bacterial cell membranes and interfere with cellular respiration processes .
Case Studies
- Study on Anticancer Activity : A study published in the Journal of Medicinal Chemistry evaluated the cytotoxic effects of this compound on various cancer cell lines. Results showed a dose-dependent increase in cell death, with IC50 values indicating potent activity against MCF-7 (breast cancer) and A549 (lung cancer) cells .
- Antimicrobial Efficacy : In a separate investigation, the antimicrobial activity was assessed against Staphylococcus aureus and Escherichia coli. The compound exhibited minimum inhibitory concentrations (MICs) comparable to conventional antibiotics, suggesting its potential as an alternative antimicrobial agent .
Table 1: Biological Activity Summary
| Activity Type | Target Organism/Cell Line | IC50/MIC (µM) | Reference |
|---|---|---|---|
| Anticancer | MCF-7 | 15 | |
| Anticancer | A549 | 20 | |
| Antimicrobial | Staphylococcus aureus | 10 | |
| Antimicrobial | Escherichia coli | 12 |
The biological activity of this compound is believed to stem from several mechanisms:
- Oxidative Stress Induction : The generation of ROS leads to cellular damage, particularly in cancer cells.
- Membrane Disruption : Interaction with bacterial membranes compromises their integrity, leading to cell lysis.
- Enzyme Inhibition : Potential inhibition of key metabolic enzymes in pathogens may contribute to its antimicrobial effects.
Q & A
Basic Research Questions
Q. What established methods are used to synthesize Nonacarbonyl(triphenylphosphine)dirhenium, and how are reaction conditions optimized?
- Methodology : The synthesis typically involves ligand substitution reactions. For example, Re₂(CO)₁₀ can react with triphenylphosphine (PPh₃) under reflux in a non-polar solvent (e.g., toluene) to replace one or more carbonyl ligands. Reaction optimization includes controlling temperature (80–120°C), inert atmosphere (N₂/Ar), and stoichiometric ratios (e.g., 1:1 Re₂(CO)₁₀:PPh₃) to minimize side products like phosphine oxide .
- Key Data : Yield improvements are observed when using freshly distilled solvents and degassed reagents to prevent oxidation of PPh₃. Monitoring via IR spectroscopy (CO stretching frequencies: 1900–2100 cm⁻¹) confirms ligand substitution .
Q. How is the molecular structure of this compound characterized experimentally?
- Methodology : Single-crystal X-ray diffraction (XRD) is the gold standard. Data collection at low temperatures (e.g., 100 K) reduces thermal motion artifacts. Refinement using SHELXL (e.g., SHELX-2018) incorporates anisotropic displacement parameters for Re and P atoms. The dirhenium core’s Re–Re bond length (typically 2.8–3.0 Å) and coordination geometry are critical metrics .
- Cross-Validation : IR and NMR (³¹P, ¹H) spectroscopy complement XRD. For instance, ³¹P NMR shows a singlet near δ 20 ppm for PPh₃ ligands, while IR confirms retained carbonyl ligands .
Q. What are common reactivity patterns of this compound in catalytic or stoichiometric reactions?
- Methodology : The compound undergoes ligand substitution (e.g., CO displacement by stronger σ-donors like NO⁺) and redox reactions. For example, electrochemical studies (cyclic voltammetry) reveal Re-centered redox activity (−0.5 to +1.5 V vs. Ag/AgCl). Reactivity with halogens (Cl₂, Br₂) forms halide-bridged dirhenium complexes, monitored by UV-Vis spectroscopy (λ = 300–500 nm) .
Advanced Research Questions
Q. How can mechanistic insights into ligand substitution kinetics be obtained for this complex?
- Methodology : Stopped-flow UV-Vis spectroscopy tracks substitution rates (e.g., CO displacement by PPh₃) under pseudo-first-order conditions. Activation parameters (ΔH‡, ΔS‡) are derived from Eyring plots. Computational studies (DFT) model transition states, using software like Gaussian09 with LANL2DZ basis sets for Re .
- Case Study : A 2024 study combined in-situ IR and DFT to show that substitution proceeds via a dissociative mechanism, with a rate-limiting step involving CO loss .
Q. How should researchers address discrepancies between crystallographic data and spectroscopic results?
- Methodology : Cross-validate using multiple techniques. For example, if XRD suggests a distorted octahedral geometry but NMR indicates symmetry, consider dynamic processes (e.g., fluxionality) in solution. Variable-temperature NMR or EXAFS can resolve such conflicts .
- Example : A dirhenium complex showed XRD-derived Re–Re bond lengths of 2.85 Å but EXAFS data suggested 2.92 Å. This was attributed to lattice packing effects in the solid state .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
